molecular formula C11H19NO B12162793 Acetamide, N-bicyclo[3.3.1]non-1-yl- CAS No. 58940-86-6

Acetamide, N-bicyclo[3.3.1]non-1-yl-

Cat. No.: B12162793
CAS No.: 58940-86-6
M. Wt: 181.27 g/mol
InChI Key: MPXYPIYPFNSCEA-UHFFFAOYSA-N
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Description

Acetamide, N-bicyclo[331]non-1-yl- is a chemical compound that features a bicyclo[331]nonane structure This unique bicyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-bicyclo[3.3.1]non-1-yl- typically involves multistep organic reactions. One common method is the Ritter reaction, where a nitrile reacts with a carbocation intermediate to form the desired amide. For instance, the reaction of bicyclo[3.3.1]nonane with acetonitrile in the presence of a strong acid like sulfuric acid can yield Acetamide, N-bicyclo[3.3.1]non-1-yl-.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often includes the use of catalysts to enhance reaction rates and selectivity. For example, the use of palladium catalysts in amination reactions has been explored to improve the efficiency of producing bicyclo[3.3.1]nonane derivatives .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-bicyclo[3.3.1]non-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an amine .

Scientific Research Applications

Acetamide, N-bicyclo[3.3.1]non-1-yl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Acetamide, N-bicyclo[3.3.1]non-1-yl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bicyclic framework provides a rigid scaffold that can enhance binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A parent compound with a similar bicyclic structure.

    Adamantane: Another rigid bicyclic compound with applications in medicinal chemistry.

    Norbornane: A bicyclic compound with a different ring structure but similar rigidity.

Uniqueness

Acetamide, N-bicyclo[3.3.1]non-1-yl- is unique due to its specific amide functional group and bicyclic framework, which confer distinct chemical and biological properties. Its rigidity and stability make it a valuable compound for various applications, particularly in the development of new therapeutic agents .

Biological Activity

Acetamide, N-bicyclo[3.3.1]non-1-yl- is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique biological activity. Bicyclo[3.3.1]nonane derivatives are known for their diverse pharmacological effects, making them valuable in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acetamide derivatives, particularly those containing the bicyclo[3.3.1]nonane framework. For instance, compounds derived from this structure have shown promising results in inhibiting heme oxygenase-1 (HO-1), an enzyme linked to cancer progression.

Table 1: HO-1 Inhibition Potency of Selected Acetamide Derivatives

CompoundIC50 (μM)Selectivity (HO-1/HO-2)
7i1.209-fold more selective
7l2.503-fold more selective
7o8.00Similar

These compounds were tested against various cancer cell lines, with compound 7l demonstrating significant antiproliferative activity against U87MG glioblastoma cells, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound also exhibits neuropharmacological effects through its interaction with orexin receptors. Research indicates that antagonists of orexin receptors can mitigate addiction behaviors and anxiety disorders. Acetamide derivatives have been shown to reduce cocaine-induced conditioned place preference (CPP) and locomotor sensitization in animal models .

Table 2: Behavioral Effects of Acetamide Derivatives in Animal Models

Study ReferenceCompound TestedEffect on CPPLocomotor Sensitization Reduction
LeSage et al.N-bicyclo[3.3.1]non-1-yl-YesYes
Gozzi et al.VariousYesYes

Antimicrobial Activity

Acetamide derivatives also show moderate antimicrobial activity against various pathogens, including Klebsiella pneumoniae and Candida albicans. A study demonstrated an IC50 value of approximately 102 μg/mL against MCF-7 breast cancer cells, indicating potential for further exploration in antimicrobial applications .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is significantly influenced by their structural features. Modifications to the central connecting chain and substituents on the nitrogen atom have been shown to impact both potency and selectivity towards target enzymes like HO-1 and HO-2.

Table 3: SAR Analysis of Acetamide Derivatives

ModificationImpact on Activity
Chain length reductionIncreased potency
Bulkier substituents at NDecreased selectivity

Case Studies

Several case studies illustrate the therapeutic potential of acetamide derivatives:

  • Case Study on HO-1 Inhibition : A series of acetamide compounds were synthesized and tested for their inhibitory effects on HO-1 activity in vitro, revealing several candidates with IC50 values below 8 μM, suitable for further pharmacological evaluation .
  • Neuropharmacological Evaluation : In a behavioral study using rat models, acetamide derivatives demonstrated significant reductions in drug-seeking behavior associated with cocaine addiction, supporting their potential use in treating substance use disorders .

Properties

CAS No.

58940-86-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-(1-bicyclo[3.3.1]nonanyl)acetamide

InChI

InChI=1S/C11H19NO/c1-9(13)12-11-6-2-4-10(8-11)5-3-7-11/h10H,2-8H2,1H3,(H,12,13)

InChI Key

MPXYPIYPFNSCEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CCCC(C1)CCC2

Origin of Product

United States

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